molecular formula C4H9ClS B3324895 4-Chloro-2-thiapentane CAS No. 19987-13-4

4-Chloro-2-thiapentane

Cat. No. B3324895
CAS RN: 19987-13-4
M. Wt: 124.63 g/mol
InChI Key: OZMISUZYCLCBDU-UHFFFAOYSA-N
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Description

4-Chloro-2-thiapentane is a chemical compound that is commonly used in scientific research. It is also known as 2-chloro-4-(methylthio)pentane or CMTP. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-thiapentane is not fully understood. However, it is believed that this compound acts as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-Chloro-2-thiapentane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased cognitive function. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-2-thiapentane is its ability to inhibit acetylcholinesterase. This makes it a useful tool for studying the effects of drugs that act on the cholinergic system. However, one of the limitations of this compound is that it can be toxic in high doses. Care must be taken when handling this compound in the laboratory.

Future Directions

There are a number of future directions for the study of 4-Chloro-2-thiapentane. One area of research is the development of new drugs that target the cholinergic system. Another area of research is the study of the effects of this compound on different physiological systems. Additionally, more research is needed to fully understand the mechanism of action of 4-Chloro-2-thiapentane.
Conclusion:
In conclusion, 4-Chloro-2-thiapentane is a chemical compound that is widely used in scientific research. It is commonly used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs. This compound has a number of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are also a number of future directions for the study of this compound, including the development of new drugs and the study of its effects on different physiological systems.

Scientific Research Applications

4-Chloro-2-thiapentane is widely used in scientific research due to its unique properties. It is commonly used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs. This compound is also used to study the effects of drugs on different physiological systems.

properties

IUPAC Name

2-chloro-1-methylsulfanylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClS/c1-4(5)3-6-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMISUZYCLCBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-thiapentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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